1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

GLP-1 receptor agonism Metabolic disorder drug discovery Regioisomer selectivity

Regioisomer identity critically determines target engagement in aminopyridinyl-pyrazolone kinase and GPCR programs, yet procurement of the specific 6-amino-3-pyridyl variant remains underserved. This compound addresses that gap as the exact GLP-1R agonist scaffold cited in US20240067630A1, enabling definitive SAR around the 6-aminopyridin-3-yl pharmacophore. • Enables matched-pair probe set construction with 5-amino-2-pyridyl and 5-amino-3-pyridyl regioisomers for chemoproteomic target deconvolution (CETSA/pull-down). • Difluoromethyl substitution offers distinct metabolic stability and H-bond donor topology vs. carbonitrile-based JAK2 inhibitor analogs (IC50 < 3 nM for related series). • Supplied as custom synthesis with full QA documentation; 95% purity validated per batch.

Molecular Formula C9H8F2N4O
Molecular Weight 226.18 g/mol
Cat. No. B13219270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC9H8F2N4O
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CN=C(C=C2)N)C(F)F
InChIInChI=1S/C9H8F2N4O/c10-9(11)6-3-8(16)15(14-6)5-1-2-7(12)13-4-5/h1-2,4,9H,3H2,(H2,12,13)
InChIKeyBATCBZLXZFZDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Identity & Procurement Classification


1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (C9H8F2N4O; MW 226.18 g/mol) is a heterocyclic small molecule belonging to the pyrazolone class, characterized by a 6-aminopyridinyl substituent at the N1 position of the pyrazolone ring and a difluoromethyl group at the C3 position . This compound has been explicitly cited in patent literature as a GLP-1 receptor agonist candidate (US20240067630A1), suggesting its relevance in metabolic disorder research . Unlike its commonly encountered regioisomer 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 1340218-96-3), the target compound features a 6-amino substitution pattern on the pyridine ring and a 3-pyridyl attachment point, which fundamentally alters its hydrogen-bonding geometry, electronic distribution, and target-binding pharmacophore .

Identity N1-(6-aminopyridin-3-yl) pyrazolone regioisomer with a C3-difluoromethyl group
Workflow GLP-1 receptor agonist research scaffold with patent-derived target annotation
Selection Regioisomer-specific pharmacophore geometry; requires 6-amino-3-pyridyl attachment point

Regioisomer Substitution Risk in Procurement


Within the aminopyridinyl-difluoromethyl-pyrazolone family, simple substitution based on molecular formula or core scaffold identity is scientifically unsound due to regioisomer-dependent target engagement. The position of the amino group on the pyridine ring (6- vs 5- vs 4-) and the pyridyl attachment point (3- vs 2-) dictate the spatial orientation of the hinge-binding motif, critically affecting kinase or GPCR selectivity profiles [1]. The structurally distinct 6-aminopyrazolyl-pyridine-3-carbonitrile series, for instance, achieves JAK2 IC50 values below 3 nM through a carbonitrile warhead that the difluoromethyl analog cannot replicate; conversely, the difluoromethyl substitution may confer metabolic stability advantages and distinct hydrogen-bond donor capacity that carbonitrile analogs lack [2]. Generic substitution between these sub-classes without direct comparative data risks undermining experimental reproducibility and invalidates structure-activity relationship (SAR) conclusions in lead optimization campaigns.

Attribute
Target Compound
5-Amino-2-pyridyl Isomer
Patent Attribution
Cited in US20240067630A1 as GLP-1 receptor agonist scaffold
No GLP-1 patent attribution identified; general screening library entry
Selectivity Profile
6-amino-3-pyridyl pharmacophore geometry; distinct kinase/GPCR selectivity potential
5-amino-2-pyridyl geometry alters hinge-binding vector; selectivity profile may not transfer
SAR Compatibility
Defined starting point for 6-amino series lead optimization
Invalidates regioisomer-dependent SAR conclusions; library design hypothesis may shift

Quantitative Differentiation Evidence vs. Analogs


GLP-1 Agonism: Regioisomeric Selectivity

The target compound (6-aminopyridin-3-yl substitution) has been explicitly claimed in patent US20240067630A1 as a GLP-1 receptor agonist, whereas the common regioisomer 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 1340218-96-3) appears predominantly in general screening libraries with no specific GLP-1 agonist patent attribution . The 3-pyridyl attachment combined with the 6-amino group positions the hydrogen-bond donor precisely for interactions with the GLP-1 receptor extracellular domain, a geometry that the 2-pyridyl-5-amino isomer cannot replicate due to the altered vector of the amino substituent relative to the pyrazolone core .

GLP-1 Agonism Selectivity
Class-level inference
Patent-attributed GLP-1 agonist US20240067630A1 scaffold claim Qualitative difference
Supports regioisomer-specific patent context for metabolic disorder research
No head-to-head IC50 data; experimental binding assays described in patent specification
GLP-1 receptor agonism Metabolic disorder drug discovery Regioisomer selectivity

Kinase Inhibition: Difluoromethyl vs. Carbonitrile

The 6-aminopyrazolyl-pyridine-3-carbonitrile series (closely related core scaffold where -CN replaces -CF2H at the pyrazole C3 position) has demonstrated JAK2 kinase inhibition with IC50 values below 3 nM in biochemical assays [1]. However, the target compound's difluoromethyl group introduces a distinct hydrogen-bond donor capacity (C-H···O interactions) and altered metabolic stability profile compared to the carbonitrile warhead [2]. The carbonitrile series serves as a potency benchmark, but the difluoromethyl substitution may confer advantages in CYP-mediated metabolic stability and reduced potential for covalent off-target reactivity associated with nitrile-containing compounds [2].

Kinase Inhibition Context
Class-level inference
-CF2H vs. -CN warhead Carbonitrile analog: JAK2 IC50 Potency vs. stability trade-off
Target compound potency context differs; metabolic stability context may require review
No public JAK2 IC50 for target compound; ADME characterization needed
JAK2 kinase inhibition Bioisostere comparison Hinge-binding motif design

H-Bond Donor Topology & Selectivity Profiling

The target compound presents a unique hydrogen-bond donor/acceptor topology defined by (i) the 6-amino group on the pyridine ring (donor), (ii) the difluoromethyl C-H moiety (weak donor), and (iii) the pyrazolone carbonyl (acceptor). Regioisomeric variants such as 1-(5-aminopyridin-2-yl) and 1-(5-aminopyridin-3-yl) analogs reposition the amino donor by 1-2 Å relative to the core, fundamentally altering the pharmacophore [1]. This spatial shift is expected to drive differential selectivity across the kinome or GPCR family, analogous to the well-documented hinge-binding selectivity divergence observed in aminopyridine-based kinase inhibitors where amino group position determines kinase panel selectivity [2].

H-Bond Donor Topology
Class-level inference
Amino position6- (para to pyridyl N)
Donor displacement1–2 Å vs. 5-amino isomer
Acceptor topologyPyrazolone carbonyl
Supports pharmacophore geometry review for kinome or GPCR selectivity profiling
Selectivity prediction based on aminopyridine co-crystal structure class evidence
Pharmacophore mapping Kinase selectivity screening GPCR ligand design

Validated Application Scenarios


GLP-1 Agonist Lead Optimization for Metabolic Disorders

This compound has been explicitly cited in patent US20240067630A1 as a GLP-1 receptor agonist scaffold, establishing its relevance for type 2 diabetes and obesity drug discovery programs. Procurement of this specific regioisomer is warranted for SAR exploration around the 6-aminopyridin-3-yl pharmacophore. The difluoromethyl substitution may offer metabolic stability advantages over methyl or unsubstituted analogs, though this hypothesis requires experimental confirmation .

JAK Family Kinase Selectivity Profiling

Given the established precedent of 6-aminopyrazolyl-pyridine scaffolds as potent JAK2 inhibitors (IC50 < 3 nM for closely related carbonitrile analogs), this difluoromethyl-pyrazolone variant merits systematic profiling against JAK family kinases (JAK1, JAK2, JAK3, TYK2) and broader kinome panels. The unique hydrogen-bond donor topology may yield a selectivity signature distinct from carbonitrile-based JAK2 inhibitors, offering a differentiated intellectual property position [1].

Regioisomer Probes for Target Deconvolution

The availability of three distinct regioisomers (6-aminopyridin-3-yl, 5-aminopyridin-2-yl, and 5-aminopyridin-3-yl variants) enables the construction of a matched-pair probe set for chemoproteomic target identification studies. Differential pull-down or cellular thermal shift assay (CETSA) profiles across these regioisomers can deconvolute which specific proteins are engaged by each pharmacophore geometry, informing target nomination for the lead series. The target compound serves as the critical '6-amino-3-pyridyl' member of this probe set .

Metabolic Stability in Fluorinated Heterocycle Libraries

As a difluoromethyl-substituted pyrazolone, this compound can serve as a reference standard for evaluating the impact of fluorination patterns on microsomal stability, CYP inhibition, and plasma protein binding within heterocyclic compound libraries. Comparative studies against the methyl, trifluoromethyl, and carbonitrile analogs would provide quantitative structure-property relationship (QSPR) data to guide future fluorination strategies in medicinal chemistry [1].

Application
Selection Property
Validation Focus
GLP-1 Agonist Lead Optimization
Patent-backed GLP-1 receptor agonist scaffold annotation
Metabolic stability hypothesis for difluoromethyl substitution
JAK Family Kinase Selectivity Profiling
Regioisomer-specific hinge-binding pharmacophore geometry
Selectivity signature divergence from carbonitrile-based JAK2 inhibitors
Regioisomer Probes for Target Deconvolution
Matched-pair probe set member (6-amino-3-pyridyl geometry)
Differential target engagement vs. 5-amino-2-pyridyl and 5-amino-3-pyridyl isomers
Fluorinated Heterocycle Library QSPR
Difluoromethyl-pyrazolone reference standard
Microsomal stability, CYP inhibition, and plasma protein binding context
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